2-Benzyloctahydro-4H-isoindol-4-one hydrochloride
Overview
Description
2-Benzyloctahydro-4H-isoindol-4-one hydrochloride is a chemical compound with the molecular formula C15H19NO. It is a derivative of isoindoline, characterized by the presence of a benzyl group attached to the nitrogen atom of the octahydro-4H-isoindol-4-one core. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloctahydro-4H-isoindol-4-one hydrochloride typically involves the hydrogenation of the corresponding isoindoline derivative. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C). The process involves the reduction of the double bonds in the isoindoline ring to yield the octahydro derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrogenation equipment and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloctahydro-4H-isoindol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for substitution reactions.
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyloctahydro-4H-isoindol-4-one hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzyloctahydro-4H-isoindol-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylhexahydro-1H-isoindol-4-one
- 4H-Isoindol-4-one, octahydro-2-(phenylmethyl)-
Uniqueness
2-Benzyloctahydro-4H-isoindol-4-one hydrochloride is unique due to its specific structural features, such as the octahydro-4H-isoindol-4-one core and the benzyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c17-15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJLBBONPDZCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(=O)C1)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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